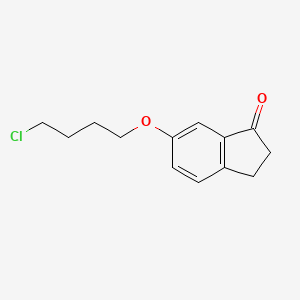
6-(4-chlorobutoxy)-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-(4-chlorobutoxy)-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the class of indenones Indenones are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and synthetic chemistry
準備方法
The synthesis of 6-(4-chlorobutoxy)-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzoic acids and thionyl chloride.
Formation of Acyl Chlorides: Benzoic acids react with thionyl chloride to form acyl chlorides.
Intramolecular Friedel–Crafts Alkylation: The acyl chlorides then react with ethylene, leading to the formation of intermediates that undergo intramolecular Friedel–Crafts alkylation to yield 1-indanones.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
化学反応の分析
6-(4-chlorobutoxy)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobutoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
6-(4-chlorobutoxy)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
作用機序
The mechanism of action of 6-(4-chlorobutoxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
6-(4-chlorobutoxy)-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:
1H-Inden-1-one: The parent compound, which lacks the chlorobutoxy group, has different chemical and biological properties.
6-(4-Methoxybutoxy)-2,3-dihydro-1H-inden-1-one: A similar compound with a methoxy group instead of a chloro group, which may exhibit different reactivity and biological activity.
2,3-Dihydro-1H-inden-1-one: Another related compound that lacks the substituents on the indenone ring, leading to distinct chemical behavior.
特性
分子式 |
C13H15ClO2 |
|---|---|
分子量 |
238.71 g/mol |
IUPAC名 |
6-(4-chlorobutoxy)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H15ClO2/c14-7-1-2-8-16-11-5-3-10-4-6-13(15)12(10)9-11/h3,5,9H,1-2,4,6-8H2 |
InChIキー |
IXYSVHVGZZIRNC-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCCCCCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
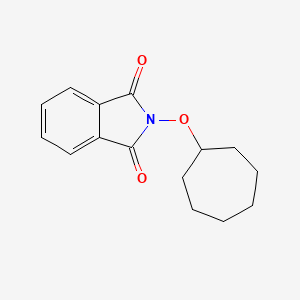
![5-[2-(Hydroxy)ethylthio]imidazo[1,2-a]pyridine](/img/structure/B8632101.png)


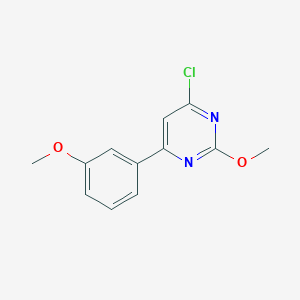
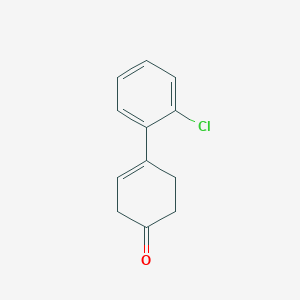
![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B8632135.png)
![tert-butyl 2-nitro-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate](/img/structure/B8632149.png)
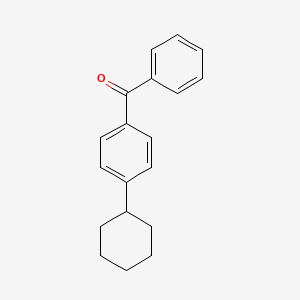
![8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-methanamine](/img/structure/B8632165.png)
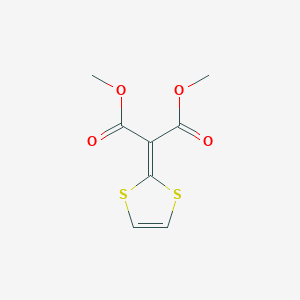
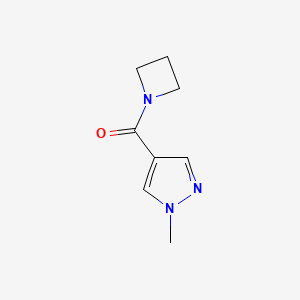
![4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid](/img/structure/B8632183.png)
![2,2-Dimethyl-4-oxo-4H-benzo[d][1,3]dioxine-6-carbaldehyde](/img/structure/B8632201.png)
